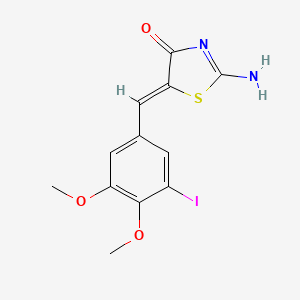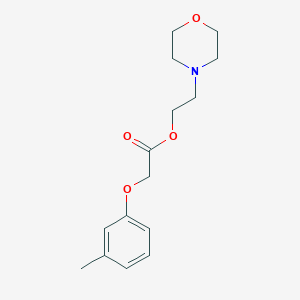![molecular formula C21H15ClN2O B11649775 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649775.png)
2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound features a chlorophenyl group, which can influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves the formation of the benzodiazepine ring system followed by the introduction of the chlorophenyl and phenol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzodiazepine ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the benzodiazepine ring can yield dihydro derivatives.
Applications De Recherche Scientifique
2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the chlorophenyl group may enhance its binding affinity to GABA receptors, potentially leading to more pronounced effects compared to other benzodiazepines.
Propriétés
Formule moléculaire |
C21H15ClN2O |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-15-11-9-14(10-12-15)19-13-20(16-5-1-4-8-21(16)25)24-18-7-3-2-6-17(18)23-19/h1-12,25H,13H2 |
Clé InChI |
URACXQRCZUVJBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=CC=CC=C2N=C1C3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649696.png)
![3-(5-bromo-2-thienyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649706.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B11649711.png)

![4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol](/img/structure/B11649718.png)
![methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B11649721.png)
![Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11649735.png)
![2,4-dichloro-N-[(1E)-1-(4-methoxyphenyl)-3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)prop-1-en-2-yl]benzamide](/img/structure/B11649742.png)
![3-(2-Thienyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649750.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649758.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B11649774.png)

![2-[3-(3,5-Dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-N-phenyl-benzamide](/img/structure/B11649786.png)
![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)
